

The M5 Receptor: A Pivotal Modulator of Dopamine Release

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Compound of Interest

Compound Name: M5

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The **M5** muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopamine neurons, has emerged as a critical regulator of dopamine signaling.^{[1][2][3][4][5]} Its unique localization and significant influence on dopamine release and neuron excitability position it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.^{[1][6][7]} This guide provides a comprehensive overview of the **M5** receptor's role in dopamine modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on M5 Receptor-Mediated Dopamine Modulation

The following table summarizes the key quantitative findings from studies investigating the impact of **M5** receptor activation and inhibition on dopamine release and neuron activity.

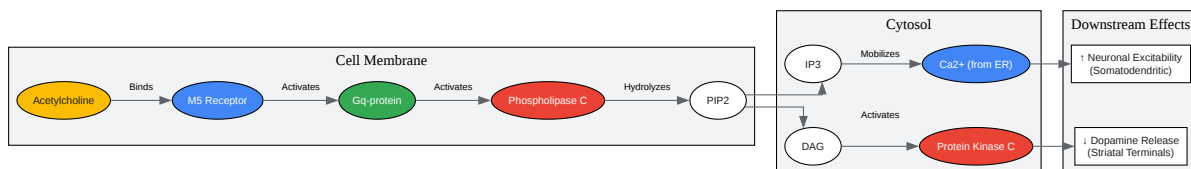
Experimental Model	Brain Region	Pharmacological Agent/Genetic Modification	Key Quantitative Finding	Reference
Wild-type mice brain slices	Dorsolateral Striatum	10 μ M Oxotremorine-M (Oxo-M)	Decreased evoked dopamine overflow to $44.7 \pm 5.1\%$ of baseline.[1]	[1]
M5 knockout (KO) mice brain slices	Dorsolateral Striatum	10 μ M Oxo-M	Greater reduction in evoked dopamine release ($15.8 \pm 3.9\%$ of baseline) compared to wild-type mice.[1]	[1]
Wild-type mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M	Reduced evoked dopamine release to $81.1 \pm 15.3\%$ of baseline.[1]	[1]
M5 KO mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M + VU0238429 (M5 PAM)	No enhancement of Oxo-M's effect ($74.0 \pm 14.1\%$ of baseline), unlike in wild-type.[1]	[1]

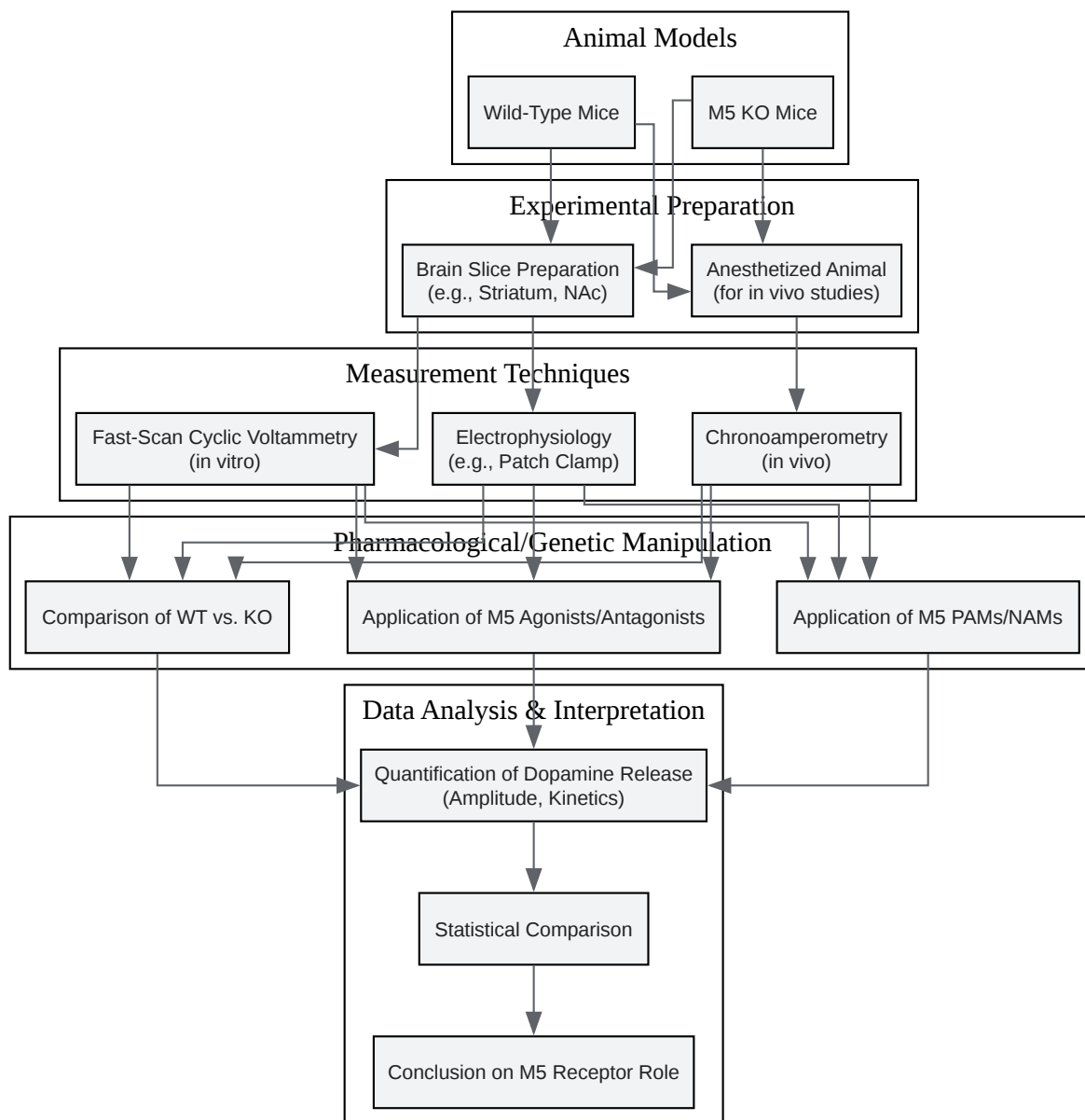
Wild-type mice brain slices	Nucleus Accumbens (NAc) Core	0.5 μ M Oxo-M	Potentiated single-pulse evoked dopamine transients to 126 \pm 4% of baseline. [8]
M5 KO mice brain slices	Nucleus Accumbens (NAc) Core	0.5 μ M Oxo-M	No effect on peak dopamine amplitude ($94.1 \pm$ 5.2% of baseline).[8]
M5 Heterozygous (HET) mice brain slices	Nucleus Accumbens (NAc) Core	0.5 μ M Oxo-M	Similar potentiation to wild-type ($126 \pm$ 4% of baseline) in the early phase, with no significant attenuation over time.[8]
Male wild-type mice	Nucleus Accumbens	Electrical stimulation	Nicotinic blocker reduced dopamine transients by 56 \pm 2% from baseline.[2]
Male M5 KO mice	Nucleus Accumbens	Electrical stimulation	Nicotinic blocker caused a smaller reduction in dopamine transients ($46 \pm$ 1% from baseline)

compared to
wild-type.[2]

Core Signaling Pathway of the M5 Receptor on Dopamine Neurons

M5 receptors are Gq-protein coupled receptors.[6] Upon activation by acetylcholine, the **M5** receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.





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